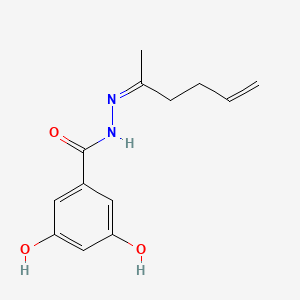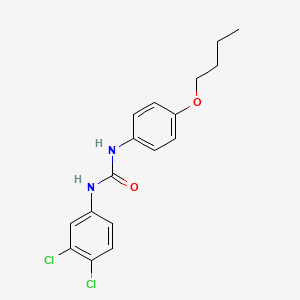
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of interest due to its potential use in a variety of applications, including as a pharmaceutical agent and in the development of new materials.
Wirkmechanismus
The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Research has shown that 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models, and may also have antioxidant properties. Additionally, studies have suggested that this compound may have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide in lab experiments is that it has been extensively studied, and its properties and effects are well understood. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide. One area of research could focus on further elucidating the compound's mechanism of action, and identifying specific enzymes or pathways that it targets. Additionally, research could be conducted to explore the potential use of this compound in the treatment of specific diseases or conditions, such as liver disease or cancer. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound, which could increase its use in a variety of applications.
Synthesemethoden
The synthesis of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,5-dihydroxybenzohydrazide with 1-methyl-4-penten-1-one in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified and isolated for further use.
Wissenschaftliche Forschungsanwendungen
3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has been the subject of extensive scientific research due to its potential use in a variety of applications. One area of research has focused on the use of this compound as a pharmaceutical agent. Studies have shown that this compound has potential as an anti-inflammatory agent, and may also have anticancer properties.
Eigenschaften
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-5-9(2)14-15-13(18)10-6-11(16)8-12(17)7-10/h3,6-8,16-17H,1,4-5H2,2H3,(H,15,18)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYLCHRMBFAPI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)
![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![5-isopropyl-N-(5-isoquinolinylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5396979.png)

![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)
![2-{[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5397007.png)
![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)
![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)